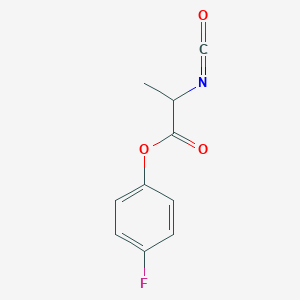
Methyl 4-fluorophenyl-2-isocyanatoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluorophenyl-2-isocyanatoacetate: is an organic compound with the molecular formula C10H8FNO3 It is a derivative of phenyl isocyanate and is characterized by the presence of a fluorine atom on the phenyl ring and an isocyanate group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-fluorophenyl-2-isocyanatoacetate typically begins with the preparation of 4-fluorophenyl isocyanate.
Reaction with Methyl Acetate: The 4-fluorophenyl isocyanate is then reacted with methyl acetate in the presence of a suitable catalyst, such as a base or an acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-fluorophenyl-2-isocyanatoacetate can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can react with diols or diamines to form polyurethanes, which are valuable materials in the production of foams, coatings, and elastomers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with this compound.
Catalysts: Bases such as triethylamine or acids like hydrochloric acid can be used to catalyze the reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with diols or diamines.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 4-fluorophenyl-2-isocyanatoacetate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the production of polyurethanes, which have applications in coatings, adhesives, and foams.
Biology and Medicine:
Drug Development: The compound’s derivatives are investigated for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry:
Polyurethane Production: The compound is used in the manufacture of polyurethanes, which are essential materials in the automotive, construction, and textile industries.
Mechanism of Action
Molecular Targets and Pathways:
Isocyanate Group Reactivity: The isocyanate group in methyl 4-fluorophenyl-2-isocyanatoacetate is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products.
Pathways: The compound can participate in various chemical pathways, including nucleophilic addition and substitution reactions, which are essential for its applications in organic synthesis and materials science.
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the fluorine atom and the acetate moiety.
Methyl 4-chlorophenyl-2-isocyanatoacetate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 4-bromophenyl-2-isocyanatoacetate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in methyl 4-fluorophenyl-2-isocyanatoacetate imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated analogs.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis and materials science.
Properties
Molecular Formula |
C10H8FNO3 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
(4-fluorophenyl) 2-isocyanatopropanoate |
InChI |
InChI=1S/C10H8FNO3/c1-7(12-6-13)10(14)15-9-4-2-8(11)3-5-9/h2-5,7H,1H3 |
InChI Key |
BCDKYQQESMJHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















